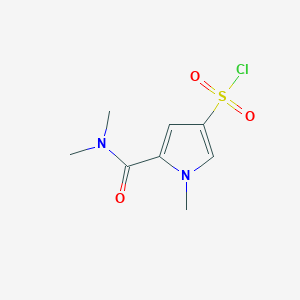

Cloruro de 5-(dimetilcarbamoil)-1-metil-1H-pirrol-3-sulfonilo

Descripción general

Descripción

Dimethylcarbamoyl chloride (DMCC) is a reagent used for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . These carbamates usually have pharmacological or pesticidal activities . DMCC is used as an intermediate in the production of pharmaceuticals, pesticides, and dyes .

Synthesis Analysis

The production of DMCC from phosgene and dimethylamine was reported as early as 1879 . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor . The reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .Molecular Structure Analysis

The molecular formula of DMCC is C3H6ClNO . Its average mass is 107.539 Da and its monoisotopic mass is 107.013794 Da .Chemical Reactions Analysis

DMCC is water reactive . It is incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . It gives toxic fumes of NOx and HCl when burned .Physical and Chemical Properties Analysis

DMCC is a clear, colorless, corrosive, and flammable liquid with a pungent odor and a tear-penetrating effect, which decomposes rapidly in water .Aplicaciones Científicas De Investigación

Estudios de Carcinogenicidad

El cloruro de dimetilcarbamilo se considera razonablemente que es un carcinógeno humano basado en evidencia suficiente de carcinogenicidad de estudios en animales experimentales . Causó tumores en ratones en dos sitios de tejido diferentes y por varias rutas de administración diferentes . Se ha identificado un estudio adicional en roedores donde el cloruro de dimetilcarbamilo administrado por inhalación causó cáncer del tracto nasal (carcinoma) en ratas y hámsteres .

Intermediario Químico

El cloruro de dimetilcarbamilo se ha utilizado principalmente como un intermedio químico en la producción de tintes, productos farmacéuticos, pesticidas y combustible para cohetes . Se ha producido desde 1961 y es producido comercialmente por fabricantes en Europa e India .

Aplicaciones Farmacéuticas

El cloruro de dimetilcarbamilo se utiliza para fabricar productos farmacéuticos . Es un reactivo para transferir un grupo dimetilcarbamilo a grupos hidroxilo alcohólicos o fenólicos formando dimetilcarbamatos, generalmente con actividades farmacológicas .

Fabricación de Tintes

El cloruro de dimetilcarbamilo se utiliza en la producción de tintes . Sirve como un intermedio químico en el proceso de fabricación de tintes .

Producción de Pesticidas

El cloruro de dimetilcarbamilo se utiliza en la producción de pesticidas . Es un ingrediente clave en la fabricación de ciertos tipos de pesticidas .

Producción de Combustible para Cohetes

El cloruro de dimetilcarbamilo se ha utilizado en la producción de combustible para cohetes . Sirve como un intermedio químico en el proceso .

Mecanismo De Acción

Target of Action

Dimethylcarbamoyl chloride is known to transfer a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . The targets could be proteins or enzymes with these functional groups.

Mode of Action

The compound might interact with its targets by transferring the dimethylcarbamoyl group, which could alter the target’s structure and function .

Biochemical Pathways

The exact pathways affected by this compound are unknown. It might be involved in pathways where the modification of alcoholic or phenolic hydroxyl groups plays a crucial role .

Pharmacokinetics

Dimethylcarbamoyl chloride is known to decompose rapidly in water , which could affect its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. Dimethylcarbamoyl chloride is known to form dimethyl carbamates, which usually have pharmacological or pesticidal activities .

Action Environment

Environmental factors such as pH and temperature could influence the stability and efficacy of this compound. For instance, dimethylcarbamoyl chloride is known to hydrolyze rapidly in water .

Safety and Hazards

Direcciones Futuras

As for future directions, it’s important to note that due to its high toxicity and carcinogenic properties shown in animal experiments and presumably also in humans, DMCC can only be used under stringent safety precautions . Therefore, research might focus on finding safer alternatives or improving safety measures when handling this compound.

Propiedades

IUPAC Name |

5-(dimethylcarbamoyl)-1-methylpyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O3S/c1-10(2)8(12)7-4-6(5-11(7)3)15(9,13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEDMSUULBOKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N(C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)

![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)

![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)

![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)